molecular formula C12H17NO6S B2745264 {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid CAS No. 879362-89-7

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Cat. No. B2745264
CAS RN: 879362-89-7
M. Wt: 303.33
InChI Key: HPTQKYWBICPVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C12H17NO6S and a molecular weight of 303.33 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H17NO6S . This indicates that the compound contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 191.55° C, a predicted boiling point of 491.7° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.53 .

Scientific Research Applications

Chemical Modification of Membranes

This compound has been studied in the context of modifying membrane permeability. For instance, amino-reactive reagents like 2-methoxy-5-nitrotropone are known to decrease anion permeability in human red blood cells, impacting ion flow and potentially influencing drug delivery and cellular interactions (Knauf & Rothstein, 1971).

Stability in Pharmaceutical Formulations

The stability of compounds structurally related to {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, has been a subject of study, especially in the context of pharmaceutical formulations and their degradation under various conditions (Pretzer & Repta, 1987).

NMR Chiral Shift Reagents

These types of compounds have applications in stereochemical analysis using NMR. For example, (S)-α-methoxyphenyl acetic acid has been used as a chiral shift reagent for analyzing sulfoxides, demonstrating its utility in determining enantiomeric purity and absolute configuration of various compounds (Buist, Marecak, Holland, & Brown, 1995).

Carbohydrate Chemistry

In carbohydrate chemistry, similar compounds have been used for protecting hydroxyl groups in the synthesis of complex sugars. This is crucial for creating specific molecular structures in research and drug development (Spjut, Qian, & Elofsson, 2010).

Voltammetric Analysis

Modified electrodes using poly(4-amino-3-hydroxynaphthalene sulfonic acid) have been developed for the voltammetric analysis of compounds like caffeine and paracetamol, indicating the role of sulfonyl amino acids in analytical chemistry (Tefera, Geto, Tessema, & Admassie, 2016).

properties

IUPAC Name

2-[(3,4-diethoxyphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-3-18-10-6-5-9(7-11(10)19-4-2)20(16,17)13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQKYWBICPVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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